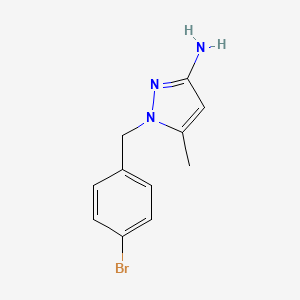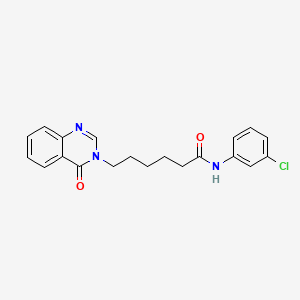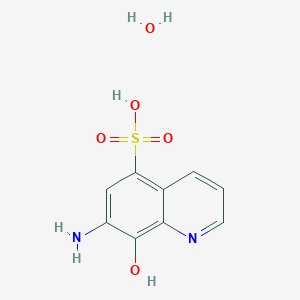
2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound characterized by its sulfonamide group and its pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3-(6-oxopyridazin-1(6H)-yl)propylamine under suitable conditions to form 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide. The reaction typically takes place in a solvent like dichloromethane or toluene, and may require a catalyst or base to proceed efficiently.
Industrial Production Methods: Industrial production may involve optimized processes to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification, and advanced techniques such as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide undergoes various reactions including:
Oxidation: Potential formation of sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, or hydrogen peroxide for oxidation, are commonly used. Conditions often involve ambient to slightly elevated temperatures, and inert atmospheres to prevent side reactions.
Major Products: Oxidation typically produces sulfoxides or sulfones, while substitution might yield derivatives with varied functional groups depending on the nucleophile employed.
Scientific Research Applications
In Chemistry: This compound’s unique structure makes it a candidate for creating new materials and catalysts in synthetic chemistry. Its reactivity offers pathways to novel sulfonamide derivatives with potential utility.
In Biology and Medicine: Research is exploring its use as a potential therapeutic agent, given its structural similarity to biologically active sulfonamides which are known for their antibacterial properties. Its interaction with biological targets such as enzymes could yield new drugs.
In Industry: Its potential as an intermediate in chemical manufacturing processes is under investigation, especially in producing complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action can involve binding to active sites on enzymes or receptors, inhibiting their activity. Its sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis, a common pathway targeted by sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds:
2,5-Dimethoxybenzenesulfonamide: Lacks the pyridazinone moiety.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Similar backbone, without ethoxy groups.
2,5-Dichlorobenzenesulfonamide: Substitution of chlorine instead of ethoxy groups.
Highlighting Uniqueness: 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its combined ethoxy and pyridazinone groups
There you have it
Properties
IUPAC Name |
2,5-diethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-24-14-8-9-15(25-4-2)16(13-14)26(22,23)19-11-6-12-20-17(21)7-5-10-18-20/h5,7-10,13,19H,3-4,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJUNYXJSZFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)
![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)


![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)





